Sodium borodeuteride
Overview
Description
Sodium borodeuteride is a chemical variant of sodium borohydride where hydrogen atoms are replaced by deuterium, an isotope of hydrogen. It is used as a reducing agent in various chemical reactions, particularly in the selective mass labeling of compounds to study their structure and composition . Sodium borodeuteride is also utilized in the synthesis of various organic compounds, including the preparation of saturated nitro compounds and the reduction of carbohydrate derivatives . Its synthesis can be achieved through the exchange reaction of trimethylamineborane with deuteriosulfuric acid in deuterium oxide, followed by reaction with sodium methoxide .
Synthesis Analysis
The synthesis of sodium borodeuteride has been developed on a molar scale, with a focus on achieving high isotopic and chemical purity . The process involves the reaction of trimethylamineborane-d3 with sodium methoxide, yielding sodium borodeuteride with a 40-50% overall yield. Alternative methods for synthesizing alkali metal borodeuterides, such as lithium and potassium borodeuteride, have also been explored . Electrosynthesis of sodium borohydride, a related compound, has been investigated as a cost-effective method, which could potentially be adapted for sodium borodeuteride production .
Molecular Structure Analysis
Sodium borodeuteride's molecular structure is similar to that of sodium borohydride, with deuterium atoms replacing hydrogen. The structure of related boron compounds, such as rare earth sodium borates, has been studied, revealing isolated BO3 triangles held together by metal ions . Although not directly about sodium borodeuteride, these studies provide insight into the coordination and bonding of boron-containing compounds.
Chemical Reactions Analysis
Sodium borodeuteride is used in various nucleophilic addition reactions. For instance, it has been employed in the preparation of 1,5-anhydro-4,6-O-benzylidene-2,3-dideoxy-3-nitro-D-erytho-hex-2-enitol, where it affords a mixture of saturated nitro compounds . It is also used in the reductive N-monoalkylation of α-amino acids and α-amino methyl esters, allowing for α-monodeuterium labeling of the new N-substituent . Additionally, it has been used to reduce (1-azabuta-1,3-diene)tricarbonyliron(0) complexes under microwave conditions, leading to the formation of deuterated secondary amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium borodeuteride include its reactivity in hydrolysis reactions, where it hydrolyzes faster than sodium borohydride . The isotope effect of the boron-deuterium bond has been calculated, providing insights into the reaction mechanisms and the activated complex . Sodium borodeuteride's role as a reducing agent is highlighted in its ability to selectively label compounds with deuterium, aiding in the study of their optical properties . Its versatility is further demonstrated in the synthesis of various organic compounds and the potential for isotopic labeling in pharmaceutical and organic chemistry .
Scientific Research Applications
Metabolic Analysis
Sodium borodeuteride is utilized in metabolic studies. For instance, it's used for the treatment of urine containing large concentrations of pyruvic and acetoacetic acids, leading to the production of lactic and 3-hydroxybutyric acids labelled with deuterium. This facilitates the reliable determination of these acids using mass fragmentographic techniques (Mamer, 1988).
Chemical Reactions and Hydrolysis
Sodium borodeuteride plays a significant role in the hydrolysis of sodium borohydride in aqueous solutions. Studies show that hydrolysis occurs faster with sodium borodeuteride than sodium borohydride, highlighting the isotope effects in these reactions (Davis, Bromels, & Kibby, 1962).
Educational Applications
In educational settings, sodium borodeuteride is used for isotopic labeling in introductory organic chemistry laboratories. It serves as a tool for students to compare spectral data and understand the nuances of isotopic effects in chemical reactions (Kjonaas, Fitch, & Noll, 2017).
Synthesis and Reduction Reactions
Sodium borodeuteride is effective in synthesizing certain compounds. For instance, it's used in the reaction of (1-azabuta-1,3-diene)tricarbonyliron(0) complexes under microwave conditions to form saturated secondary amines, showcasing its utility in organic synthesis (Akisanya, Danks, & Garman, 2000).
Analyzing Organic Matter
In environmental chemistry, sodium borodeuteride aids in understanding the composition and optical properties of organic matter like fulvic acid. It helps in identifying specific chemical species contributing significantly to the optical and photochemical properties of complex natural samples (Baluha, Blough, & Del Vecchio, 2013).
Synthesis of Alkali Metal Borodeuterides
Sodium borodeuteride is pivotal in the synthesis of other alkali metal borodeuterides. This involves complex processes and precise conditions, showcasing its significance in inorganic chemistry (Atkinson, Macdonald, Stuart, & Tremaine, 1967).
Safety And Hazards
Sodium borodeuteride should be handled with care. It is advised to wash face, hands, and any exposed skin thoroughly after handling. Eating, drinking, or smoking when using this product should be avoided. It is recommended to wear protective gloves, clothing, eye protection, and face protection. Sodium borodeuteride should be kept away from any possible contact with water, because of violent reaction and possible flash fire .
Future Directions
properties
IUPAC Name |
sodium;tetradeuterioboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BH4.Na/h1H4;/q-1;+1/i1D4; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQDYZUWIQVZSF-XWFVQAFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH4-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][B-]([2H])([2H])[2H].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH4Na | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166138 | |
Record name | Sodium (2H4)tetrahydroborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
41.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS] | |
Record name | Sodium borodeuteride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13665 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Sodium borodeuteride | |
CAS RN |
15681-89-7 | |
Record name | Sodium borodeuteride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15681-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sodium (2H4)tetrahydroborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium [2H4]tetrahydroborate(1-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.134 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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